Compound Description: This compound is a novel thiourea derivative that exhibits anti-cancer effects. [] It demonstrates effective inhibition of Raf and VEGFR protein kinase activity, leading to the inhibition of growth and induction of apoptosis in various human tumor cell lines. [] In vivo studies using human tumor xenograft models have shown its efficacy in inhibiting the growth of liver, lung, and intestinal cancer cells. []
Compound Description: Similar to the previous compound, this thiourea derivative also displays anti-cancer properties. [] It inhibits Raf and VEGFR protein kinase activity, thereby hindering the growth and promoting apoptosis in a wide range of human tumor cell lines. [] In vivo studies using human tumor xenograft models have confirmed its effectiveness as an anti-neoplastic agent, particularly against liver, lung, and intestinal cancer cells. []
Poly[N-(4-sulfonatophenyl)-4,4′-diphenylamine-alt-N-(p-trifluoromethyl)phenyl-4,4′-diphen-ylamine] lithium salt (PTFTS-Li)
Compound Description: This triphenylamine-based conjugated polyelectrolyte is soluble only in polar solvents. [] Devices incorporating a PTFTS-Li layer between the anode (ITO or PEDOT) and the light-emitting polymer layer exhibit enhanced efficiency in polymer light-emitting diodes compared to devices without this layer. [] This suggests its potential as a hole-transport layer in these devices.
Compound Description: This series of eleven oxadiazole derivatives was synthesized and tested for anticancer and antioxidant activities. [] One compound in the series, N-(4-(Trifluoromethyl)phenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine, showed significant anticancer activity against various cancer cell lines. [] Another compound, 4-(5-(4-(trifluoromethyl)phenylamino)-1,3,4-oxadiazol-2-yl)-2-methoxyphenol, exhibited promising antioxidant activity. []
Compound Description: SU101 is a small organic molecule that acts as an inhibitor of platelet-derived growth factor (PDGF)-mediated signal transduction. [] It inhibits tyrosine phosphorylation of the PDGF receptor beta, DNA synthesis, cell cycle progression, and cell proliferation. [] SU101 has shown efficacy in inhibiting the growth of various tumor cell lines in vitro and in vivo, suggesting its potential as an anti-cancer agent. []
Compound Description: A77 1726 is the active metabolite of leflunomide, a disease-modifying antirheumatic drug used for treating rheumatoid arthritis (RA). [] It exhibits anti-inflammatory properties. [, ] Studies show a link between the average steady-state plasma concentration of A77 1726 and the treatment response in RA patients, with higher concentrations associated with a greater decrease in C-reactive protein levels. []
Compound Description: TFMPITU is a selective inhibitor of the neuronal nitric oxide synthase (nNOS) isoform. [] It demonstrates time- and concentration-dependent suppression of nNOS activity by a reversible mechanism. [] TFMPITU exhibits a higher potency for inhibiting NO formation in GH(3) pituitary cells compared to cytokine-induced RAW 264.7 murine macrophages, indicating its selectivity towards neuronal cells. []
Compound Description: This compound serves as a prodrug for the anti-inflammatory agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide (A77 1726). [] Upon oral administration to rats, it is absorbed intact and metabolized to yield plasma concentrations of A77 1726 comparable to those achieved with an equivalent dose of the established prodrug 5-methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide. []
Compound Description: MK-0767 is a thiazolidinedione (TZD)-containing peroxisome proliferator-activated receptor α/γ agonist. [, , , , ] It undergoes extensive metabolism, primarily at the TZD ring, involving CYP enzymes, methyltransferases, flavin monooxygenases, and esterases. [, ] The metabolism of MK-0767 shows species differences, particularly in the stereoselective oxidation of its methyl sulfide metabolite. []
Compound Description: This compound is synthesised from N-[4-(trifluoromethyl)phenyl]cinnamamide through intramolecular cyclization. [] Its crystal structure and spectroscopic characteristics have been reported. []
N-[4-(trifluoromethyl)phenyl]cinnamamide
Compound Description: This compound is a synthetic precursor to 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one. [] It undergoes intramolecular cyclization to form the final compound. [] Its crystal structure and spectroscopic data have been reported. []
Compound Description: This compound has been studied using density functional theory to understand its spectroscopic properties, hyperpolarizability, and molecular orbital characteristics. []
Compound Description: This series of compounds is prepared through the reaction of 1-substituted benzotriazole-5-carboxylic acid with 4-(trifluoromethyl)benzenamine. []
Compound Description: AMG8562 is a potent and selective transient receptor potential vanilloid type 1 (TRPV1) modulator. [] Unlike other TRPV1 antagonists that induce hyperthermia, AMG8562 blocks capsaicin activation of TRPV1 without affecting heat activation or causing hyperthermia. [] It shows efficacy in rodent models of pain, including thermal hyperalgesia and acetic acid-induced writhing, suggesting its potential as a therapeutic for pain management. []
Compound Description: CHMFL-KIT-64 is a potent and orally available c-KIT kinase inhibitor designed through a type II kinase inhibitor binding element hybrid approach. [] It shows activity against both wild-type c-KIT and a broad range of drug-resistant mutants. [] In vivo studies demonstrate its favorable pharmacokinetic profile and antitumor efficacy in various preclinical models, including those with c-KIT mutations. []
Compound Description: Synthesized from 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene and 4-morpholino-1H-indazol-3-amine, this compound displays inhibitory activity against the proliferation of A549 and BGC-823 cancer cell lines. [] Its crystal structure has been determined. []
Compound Description: CHMFL-FLT3-335 is a potent and selective inhibitor of the internal tandem duplication (ITD) mutant of FMS-like tyrosine kinase 3 (FLT3-ITD). [] It exhibits selectivity over both wild-type FLT3 and cKIT kinase. [] CHMFL-FLT3-335 potently inhibits the proliferation of FLT3-ITD-positive acute myeloid leukemia cell lines in vitro and in vivo, suggesting its potential as a therapeutic agent for this type of leukemia. []
1,1-Dimethyl-3-[4-(trifluoromethyl)phenyl]urea
Compound Description: This compound's crystal structure reveals the presence of N—H⋯O hydrogen bonds that form chains of molecules. []
Compound Description: The crystal structure of this compound has been determined, revealing a slightly distorted twist-boat conformation of the seven-membered thiazepine ring. [] Weak C—H⋯N interactions contribute to the crystal packing. []
Compound Description: This compound acts as a peripherally restricted cannabinoid-1 receptor antagonist. [] It has demonstrated significant weight-loss efficacy in diet-induced obese mice. [] Its peripheral restriction arises from a high tPSA value, indicating a low probability of crossing the blood-brain barrier. []
Compound Description: This compound is a potent dihydroorotate dehydrogenase (DHODH) inhibitor. [] It exhibits in vivo biological activity in rat and mouse models of delayed-type hypersensitivity, which correlates with its in vitro DHODH potency. [] This compound has also shown promise in rat and mouse collagen (II)-induced arthritis models and possesses a shorter half-life in humans compared to leflunomide. []
Compound Description: This compound is a potential peripherally restricted cannabinoid-1 receptor inverse agonist. [] It represents a potential therapeutic approach for obesity and related metabolic disorders. []
Compound Description: The crystal structure of this compound shows disorder of both trifluoromethyl groups. [] It forms N—H⋯N hydrogen bonds in the crystal lattice. []
Compound Description: BTMPB is a rod-shaped n-type organic semiconductor. [] Studies demonstrated its orientation control in thin films when deposited on oriented substrates, indicating its potential for organic electronics applications. []
Compound Description: This compound is a potent and orally bioavailable beta(3) adrenergic receptor agonist with high selectivity over beta(1) and beta(2) receptors. [] It exhibits good oral bioavailability in mammals and a long duration of action. []
Compound Description: This compound's crystal structure reveals two independent molecules in the asymmetric unit with different orientations of the benzene ring. [] N—H⋯O hydrogen bonds link the molecules. []
Compound Description: CHMFL-ABL/KIT-155 is a potent type II dual kinase inhibitor targeting ABL and c-KIT. [] It exhibits potent inhibitory activity against both kinases and shows high selectivity in kinase profiling. [] In vivo studies demonstrate its efficacy in suppressing tumor growth in xenograft mouse models of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). []
Compound Description: The crystal structure of this compound shows two independent molecules in the asymmetric unit. [] O—H⋯O hydrogen bonds connect molecules into chains. []
Compound Description: This compound serves as an intermediate in the synthesis of insecticides such as 5-amino-3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)thio]pyrazole and 5-amino-3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfonyl]pyrazole. []
Compound Description: This compound has been studied for its ability to form cocrystals, cocrystal polymorphs, cocrystal hydrates, free base solvates, and hydrates. [] Thirteen new crystal structures have been reported, highlighting its potential for solid-form diversity. []
Compound Description: The crystal structure of this compound reveals weak C—H⋯O and N—H⋯N interactions. [] The CF3 group exhibits rotational disorder. []
Compound Description: The crystal structure of this compound shows intermolecular N—H⋯O hydrogen bonds and π⋯π interactions that create stacks of molecules. []
Compound Description: The crystal structure of this compound reveals a three-dimensional network formed by N—H⋯O hydrogen bonds. [] The CF3 group shows disorder. []
Compound Description: This compound is a thiourea derivative containing a pyrazole ring, prepared through a one-pot reaction. [] Its structure was confirmed by X-ray crystallography. []
Compound Description: The crystal structure of this compound shows N—H⋯S and N—H⋯O interactions. [] It adopts a conformation stabilized by an intramolecular C—H⋯π interaction. []
2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole
Compound Description: This compound's crystal structure shows N—H⋯N hydrogen bonds linking molecules into chains. [] Weak C—H⋯F hydrogen bonds and C—H⋯π interactions are also present. []
Compound Description: This 1,3,4-thiadiazole derivative was synthesized and assessed for its in vitro cytotoxicity against cancer cell lines. [] It exhibited promising anticancer activity, particularly against the MDA breast cancer cell line, with better efficacy compared to imatinib. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.